SAFFRON POWDER - 1401-20-3

SAFFRON POWDER

Catalog Number: EVT-1453419
CAS Number: 1401-20-3
Molecular Formula: C21H22O11
Molecular Weight: 450.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Saffron is cultivated primarily in regions with a Mediterranean climate, such as Iran, India (particularly in Kashmir), Spain, and Greece. The harvesting of saffron is labor-intensive; it involves hand-picking the delicate stigmas during the short blooming period of the saffron crocus, which typically lasts only a week in autumn. Each flower produces only three stigmas, necessitating the collection of hundreds of thousands of flowers to produce a single kilogram of saffron powder.

Classification

Saffron can be classified based on its quality and processing methods. The International Organization for Standardization (ISO) classifies saffron into three categories based on color, flavor, and aroma. The primary compounds responsible for these properties include crocins (which provide color), picrocrocin (which imparts bitterness), and safranal (which contributes to aroma).

Synthesis Analysis

Methods

The synthesis of saffron powder involves several steps:

  1. Harvesting: Stigmas are collected by hand during the flowering season.
  2. Drying: The collected stigmas are dried to reduce moisture content and enhance flavor concentration. This can be done through air drying or using controlled heat.
  3. Grinding: Dried stigmas are ground into a fine powder using traditional stone grinders or modern milling techniques.

Technical Details

The drying process is critical; it typically involves maintaining temperatures below 40°C to preserve the volatile compounds that contribute to saffron's aroma and flavor. The moisture content in dried saffron should ideally be between 10-12% to ensure stability and quality .

Molecular Structure Analysis

Structure

The primary bioactive compounds in saffron include:

  • Crocins: Glycosylated carotenoids responsible for saffron's color.
  • Picrocrocin: A bitter compound contributing to taste.
  • Safranal: A volatile compound that provides aroma.

Molecular Data

  • Crocins: C₃₃H₄₄O₂
  • Picrocrocin: C₂₁H₂₈O₇
  • Safranal: C₁₃H₁₀O

These compounds exhibit unique structural features that correlate with their biological activities.

Chemical Reactions Analysis

Reactions

Saffron undergoes various chemical reactions during processing and storage:

  1. Hydrolysis: Picrocrocin can hydrolyze into glucose and safranal under acidic conditions.
  2. Oxidation: Exposure to light and air can oxidize crocins, leading to color degradation.

Technical Details

To analyze these reactions, techniques such as high-performance liquid chromatography (HPLC) are employed to monitor changes in compound concentrations over time .

Mechanism of Action

Process

The bioactive compounds in saffron exert their effects through multiple mechanisms:

  • Antioxidant Activity: Crocins and safranal scavenge free radicals, reducing oxidative stress.
  • Neuroprotective Effects: These compounds enhance cognitive function by modulating neurotransmitter levels and protecting neuronal cells from damage.

Data

Research indicates that saffron extract can improve symptoms of depression and anxiety, attributed to its influence on serotonin levels in the brain .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Bright red-orange
  • Form: Fine powder
  • Odor: Distinctive floral aroma
  • Taste: Bitter with a hint of sweetness

Chemical Properties

  • Solubility: Soluble in water; insoluble in non-polar solvents
  • Moisture Content: Typically 10-12% for dried saffron
  • pH Level: Neutral to slightly acidic (pH 6-7)

Analytical methods such as UV-visible spectrophotometry are commonly used to assess the quality of saffron based on its absorbance characteristics .

Applications

Scientific Uses

Saffron powder has numerous applications:

  1. Culinary Uses: Used as a spice for flavoring dishes like paella, risotto, and various desserts.
  2. Medicinal Applications: Employed in traditional medicine for treating various ailments, including mood disorders, digestive issues, and skin conditions.
  3. Cosmetic Industry: Incorporated into skincare products for its antioxidant properties.

Recent studies also explore saffron's potential in enhancing cognitive function and alleviating symptoms of depression due to its neuroprotective properties .

Introduction to Saffron Powder

Botanical Origins and Historical Significance of Crocus sativus L.

Crocus sativus L., a member of the Iridaceae family, is a sterile triploid plant genetically traced to the wild species Crocus cartwrightianus native to mainland Greece and the Aegean islands [1] [6]. This autumn-flowering perennial reproduces exclusively through vegetative propagation via corms (underground storage organs), as it is incapable of sexual reproduction due to aberrant meiosis [1] [9]. Each purple flower produces three vivid crimson stigmas (the pollen-receiving structures), which are manually harvested and dried to become saffron.

Historical evidence reveals that saffron cultivation dates back over 3,500 years, with its earliest depictions appearing in Minoan frescoes at Knossos, Crete (1600–1500 BCE), showing saffron harvest and therapeutic applications [2] [6]. The spice held profound cultural and economic significance across ancient civilizations:

  • Persian Empire (10th century BCE): Saffron threads were woven into royal carpets and shrouds, used as currency, and incorporated into traditional medicine [2].
  • Greco-Roman World: Greek myths immortalized saffron’s origin through tales of Crocus, a youth transformed into the flower [6]. Cleopatra famously used saffron-infused baths for its cosmetic and sensual properties [2] [6].
  • Global Dissemination: Arab traders introduced saffron to Spain by the 8th century CE, while the Moors and later European colonists facilitated its spread across the Mediterranean and into England by the 14th century [2] [6]. The etymology of "saffron" itself traces from the Persian zarparān ("golden leaves") through Arabic (za’farān) to Latin (safranum) [1] [6].

Global Cultivation Patterns and Socioeconomic Impact of Saffron Production

Saffron cultivation remains concentrated in arid and semi-arid regions with specific climatic conditions: hot, dry summers, autumn rainfall, and well-drained calcareous soils. Modern production patterns reveal stark geographical disparities:

Table 1: Global Saffron Production Patterns (2024 Estimates)

Region/CountryProduction ShareNotable Characteristics
Iran90%Dominates global exports; ideal climatic conditions in Khorasan province [1] [4]
India (Kashmir)<5%High-quality "Kesar" saffron; Pampore region renowned for A++ grade powder [8]
Spain<3%Protected Designation of Origin (PDO) in La Mancha; traditional roasting drying method [5]
ItalyEmergingRecent expansion in Sardinia, Abruzzo, and Basilicata; focus on sustainability [7]
Greece/MoroccoMinorHistorical cultivation; smaller-scale traditional farming [5]

The socioeconomic impact of saffron is multifaceted:

  • Labor-Intensive Production: Harvesting 1 kg of dry saffron requires approximately 150,000–200,000 flowers and 400+ labor hours, primarily employing women and youth in rural communities [1] [5]. This intensive process justifies saffron’s status as the world’s most expensive spice, commanding prices exceeding $5,000/kg [1].
  • Economic Lifeline: In Iran’s Khorasan province, research investments have demonstrated high returns through yield improvements, directly enhancing farmer incomes and regional stability [4]. Similarly, Italian farmers have adopted saffron as a high-value alternative crop, generating €98,435/ha production costs against €172,680/ha net returns [7].
  • Sustainability Challenges: Traditional cultivation faces climate vulnerability and resource inefficiency. Innovations like aeroponics promise reduced land/water use and localized production, potentially democratizing access beyond traditional regions [10].

Definition and Composition of Saffron Powder: From Stigma to Processed Form

Saffron powder constitutes the finely ground dried stigmas of Crocus sativus, though adulteration with styles, stamens, or other plants (e.g., safflower, turmeric) remains prevalent [5]. Its composition features three primary bioactive compounds responsible for sensory properties:

Table 2: Key Phytochemicals in Saffron Powder

CompoundChemical ClassConcentration (%)Functional Role
CrocinsCarotenoid glycosidesUp to 30%Water-soluble pigments; impart golden-yellow hue [9]
PicrocrocinMonoterpene glycoside~4%Bitter taste; precursor to safranal [9]
SafranalMonoterpene aldehyde~0.5–1.0%Volatile oil; main aroma contributor (60% of volatiles) [1] [9]
KaempferolFlavonolTraceMinor pigment; antioxidant [9]

The transformation from stigma to powder involves critical processing steps:

  • Harvesting: Flowers handpicked at dawn before wilting to preserve volatile oils [5].
  • Stigma Separation: "De-stigming" performed within hours to prevent enzymatic degradation.
  • Drying Methods:
  • Spanish Method: Light roasting over charcoal fires enhances safranal content [5].
  • Kashmiri Method: Sun-drying preserves crocin concentration [8].
  • Modern Approaches: Dehydrators or aeroponics enable precise temperature control [10].
  • Grinding: Dried stigmas milled to fine powder, often with added abrasives (salt/sugar) to facilitate particle reduction [5].

Quality grading depends on the ratio of red stigma fragments to yellow style residues, with superior grades (e.g., ISO Category I) containing minimal style material and maximal crocin/safranal levels [1] [8]. Advanced verification now includes spectrophotometric "fingerprinting" of crocin (λmax at 440 nm), picrocrocin (λmax at 257 nm), and safranal (λmax at 330 nm) to authenticate purity and potency [8] [9].

Concluding RemarksSaffron powder embodies a remarkable convergence of historical legacy, agricultural labor, and complex phytochemistry. Its vibrant color, distinctive flavor, and aromatic properties arise from meticulously preserved carotenoids and terpenoids that remain stable when processing respects biochemical vulnerabilities. As cultivation innovations like aeroponics expand production into non-traditional regions, understanding saffron’s botanical origins and compositional integrity becomes ever more crucial for maintaining quality in the global spice trade.

Properties

CAS Number

1401-20-3

Product Name

SAFFRON POWDER

IUPAC Name

(E)-3-(4-hydroxyphenyl)-1-[3,4,6-trihydroxy-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C21H22O11/c22-8-14-17(28)18(29)19(30)21(31-14)32-20-15(12(25)7-13(26)16(20)27)11(24)6-3-9-1-4-10(23)5-2-9/h1-7,14,17-19,21-23,25-30H,8H2/b6-3+/t14-,17-,18+,19-,21?/m1/s1

InChI Key

CDYQWSDJFXZWAX-KWEGHWBSSA-N

SMILES

C1=CC(=CC=C1C=CC(=C2C(=O)C(C(=O)C(C2=O)(O)OC3C(C(C(C(O3)CO)O)O)O)CC4=C(C(=C(C=CC5=CC=C(C=C5)O)O)C(=O)C(C4=O)(O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C(=C(C=C2O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C(=C(C=C2O)O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

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